![molecular formula C20H26N4O3S B2447575 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 898445-26-6](/img/structure/B2447575.png)
2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
The compound “2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains a pyrimidine nucleus, which is a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Scientific Research Applications
- Radical Polymerization : In aqueous solutions, the radical polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) has been studied using in situ nuclear magnetic resonance spectroscopy. While fully ionized DMAEMA remains stable during polymerization, the non-ionized monomer hydrolyzes at pH > 6.0. This hydrolysis leads to the formation of ionized methacrylic acid (MAA) and 2-(dimethylamino)ethanol. The kinetics of this process depend on temperature and pH. Fully ionized DMAEMA polymerizes in water approximately five times faster than non-ionized DMAEMA in dimethyl sulfoxide due to a reduced rate coefficient for radical-radical termination. When polymerizations occur at pH levels between 8.0 and 10.1, the system becomes more complex due to DMAEMA hydrolysis. The MAA product copolymerizes with DMAEMA to form poly(DMAEMA-co-MAA), making it a terpolymerization system involving both ionized and non-ionized DMAEMA species with ionized MAA .
- Amphiphilic Copolymers : Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) is a versatile and accessible polymer that has garnered significant attention. Its multi-stimuli-responsiveness makes it attractive for various applications. Researchers have explored PDMAEMA for its amphiphilic properties, which are useful in drug delivery, responsive materials, and surface modification .
- Double-Responsive Hydrogel : A novel cellulose/poly 2-(dimethylamino)ethyl methacrylate (PDMAEMA) hydrogel was synthesized via in situ free radical polymerization. This hydrogel exhibits double responsiveness, making it suitable for applications in drug delivery, tissue engineering, and controlled release systems. The hydrogel’s properties were characterized through light transmittance measurements, scanning electron microscopy (SEM), mechanical testing, and swelling experiments .
Polymer Chemistry
Materials Science
Hydrogels and Biomaterials
Future Directions
Pyrimidines and their derivatives have a wide range of biological activities and are of significant interest for organic, medicinal, and biological chemists . Future research could focus on exploring novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-23(2)10-11-24-17-9-5-8-16(17)19(22-20(24)26)28-13-18(25)21-14-6-4-7-15(12-14)27-3/h4,6-7,12H,5,8-11,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQKEDSWRICJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide |
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